1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
Description
1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic small molecule characterized by a propan-2-ol backbone linking two key moieties:
- Aryl ether group: A 4-(tert-butyl)phenoxyethoxy substituent, imparting hydrophobicity and steric bulk.
The dihydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
1-[2-(4-tert-butylphenoxy)ethoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O3.2ClH/c1-20(2,3)17-5-7-19(8-6-17)25-14-13-24-16-18(23)15-22-11-9-21(4)10-12-22;;/h5-8,18,23H,9-16H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCIDOFKLZVYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)C)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound with a complex structure that includes a tert-butyl group, a phenoxy group, and a piperazine moiety. This compound has garnered attention in pharmacological studies for its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology.
- Molecular Formula : C20H36Cl2N2O3
- Molecular Weight : 423.4 g/mol
- CAS Number : 1215329-47-7
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity through various mechanisms, primarily involving interactions with neurotransmitter receptors and cellular stress response pathways. Its structural similarity to known antidepressants suggests potential efficacy in treating mood disorders.
Key Biological Activities
- Receptor Binding Affinity :
- Anticancer Potential :
- Antitubercular Activity :
Study on Receptor Interactions
A study focusing on the binding affinity of this compound to serotonin receptors revealed:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating effective receptor inhibition.
Anticancer Efficacy
In vitro studies on various cancer cell lines showed that the compound could inhibit cell proliferation significantly:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell lines.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Unique Properties | Biological Activity |
|---|---|---|---|
| 4-(4-tert-butylphenyl)piperazine | Phenylpiperazine core | Stronger anxiolytic effects | High affinity for serotonin receptors |
| 1-(4-fluorophenyl)piperazine | Fluorine substitution | Enhanced receptor selectivity | Moderate antidepressant activity |
| 3-(4-methylpiperazin-1-yl)propan-2-ol | Methyl substitution | Different pharmacokinetics | Variable effects on neurotransmission |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Phenoxy Substituents: The target’s tert-butyl group offers moderate hydrophobicity compared to adamantane () or halogenated groups (). This balance may optimize membrane permeability without excessive metabolic instability .
- Amino Groups: The 4-methylpiperazine in the target and ’s compound provides a rigid, basic center, contrasting with flexible diethylamino () or isopropylamino () moieties. Rigidity may enhance receptor selectivity .
- Salt Forms : Dihydrochloride salts (target, ) improve solubility over free bases (), critical for oral administration .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points : Solids (e.g., CHJ04068, bisoprolol) correlate with salt forms or bulky substituents (adamantane). The target’s dihydrochloride form likely results in a higher melting point than free-base oils .
- Purity : Analogs synthesized via similar routes (e.g., UPLC purification in ) suggest the target can achieve >98% purity, essential for preclinical studies .
Key Observations :
- Sphk1 Inhibition : Halogenated analogs () show nM potency, suggesting the target’s tert-butyl group may alter binding affinity due to steric or electronic effects .
- Receptor Selectivity : The 4-methylpiperazine in the target and ’s compound may enhance selectivity for kinases or adrenergic receptors over off-targets .
Q & A
Q. How can PK/PD modeling optimize dosing regimens for target engagement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
